cis-1,2-Dimethylcyclobutane
Description
Significance of cis-1,2-Dimethylcyclobutane as a Model System for Strained Cyclic Hydrocarbons
Cyclobutane (B1203170) and its derivatives, including this compound, are characterized by significant ring strain. libretexts.orgmasterorganicchemistry.com This strain arises from two main factors: angle strain, due to the compression of C-C-C bond angles from the ideal 109.5° of a tetrahedral carbon to approximately 90°, and torsional strain, resulting from the eclipsing interactions of adjacent C-H bonds. libretexts.orgmasterorganicchemistry.com The puckered conformation of the cyclobutane ring helps to slightly alleviate some of this torsional strain. masterorganicchemistry.com
This compound is particularly illustrative for studying the interplay of these strains. The cis configuration places the two methyl groups on the same side of the ring, leading to significant steric strain due to the proximity of these bulky groups. vaia.com This steric clash, in addition to the inherent ring strain, makes the cis isomer less stable than its trans counterpart, where the methyl groups are on opposite sides of the ring, thus minimizing steric interactions. vaia.compressbooks.pubvaia.com The stability difference between these isomers provides a quantifiable measure of the steric and torsional strains in a substituted cyclobutane system.
Historical Context of Small Ring Chemistry and Stereoisomerism Studies
The investigation of small ring compounds dates back to the late 19th century, with early work focusing on the synthesis and properties of cyclopropane (B1198618) and its derivatives. The unique reactivity of these strained rings, driven by the desire to relieve ring strain, was a central theme of this early research. masterorganicchemistry.com The concept of stereoisomerism, the idea that molecules could have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, was developing concurrently. ucsd.edubritannica.com
Louis Pasteur's groundbreaking work in the mid-19th century on the resolution of tartaric acid enantiomers established the principle of molecular chirality. ucsd.edu This laid the groundwork for later chemists to explore the stereochemical possibilities in more complex systems, including cyclic compounds. The development of theories to explain the structure of organic molecules, such as the tetrahedral carbon, was crucial in understanding how stereoisomers could arise.
In the 20th century, the development of new analytical techniques, particularly spectroscopic methods, allowed for the detailed structural characterization of molecules like this compound. acs.org These advancements, combined with computational modeling, have enabled a sophisticated understanding of the conformational preferences and energetic landscapes of small ring systems.
Overview of Intrinsic Stereochemical Challenges in Cyclobutane Systems
Cyclobutane systems present several inherent stereochemical challenges. The restricted rotation around the carbon-carbon bonds of the ring, a consequence of its cyclic nature, is a primary factor. masterorganicchemistry.com This rigidity gives rise to cis-trans isomerism in disubstituted cyclobutanes, where substituents can be on the same side (cis) or opposite sides (trans) of the ring. libretexts.org Unlike in acyclic systems where free rotation around single bonds can interconvert conformers, cis and trans isomers of cyclobutanes are distinct, separable compounds. masterorganicchemistry.com
Furthermore, the presence of multiple stereocenters can lead to the existence of enantiomers and diastereomers. For example, trans-1,2-dimethylcyclobutane (B12766322) is chiral and exists as a pair of enantiomers, while this compound is a meso compound, meaning it is achiral despite having stereocenters due to an internal plane of symmetry. Understanding and predicting the relative stabilities and conformations of these various stereoisomers is a key challenge in the study of cyclobutane chemistry.
Interactive Data Table: Properties of 1,2-Dimethylcyclobutane (B12666129) Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 15679-01-3 | C6H12 | 84.16 |
| trans-1,2-Dimethylcyclobutane | 15679-02-4 | C6H12 | 84.16 |
| 1,1-Dimethylcyclobutane | 1516-96-7 | C6H12 | 84.16 |
| 1,2-Dimethylcyclobutene | 35630-06-9 | C6H10 | 82.14 |
| Cyclobutane | 287-23-0 | C4H8 | 56.11 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
15679-01-3 |
|---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
(1S,2R)-1,2-dimethylcyclobutane |
InChI |
InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
IVAGOJQDJFWIRT-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]1C |
Canonical SMILES |
CC1CCC1C |
Origin of Product |
United States |
Synthesis Strategies and Stereochemical Control in Cis 1,2 Dimethylcyclobutane Preparation
Regio- and Stereoselective Methodologies for Cyclobutane (B1203170) Ring Construction
The formation of the 1,2-disubstituted cyclobutane core with cis stereochemistry relies on a range of synthetic transformations, including cycloadditions, ring contractions, and catalyzed cyclizations. acs.orgacs.org The choice of methodology is often dictated by the desired substitution pattern and the stereochemical requirements of the target molecule.
Cyclization Reactions Utilizing Appropriately Substituted Precursors
One effective strategy for constructing the cyclobutane ring with defined stereochemistry is through the cyclization of acyclic precursors where the stereocenters are already established or are formed during the ring-closing event.
Ring Contraction of Pyrrolidines: A notable method involves the stereospecific ring contraction of polysubstituted pyrrolidines. nih.govchemistryviews.orgntu.ac.uk This transformation can be initiated using iodonitrene chemistry, for example, by reacting a pyrrolidine (B122466) derivative with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism proceeds through an electrophilic amination to form a reactive 1,1-diazene intermediate. acs.orgntu.ac.uk Subsequent extrusion of nitrogen gas generates a 1,4-biradical species that rapidly undergoes cyclization to form the cyclobutane ring. acs.orgntu.ac.uk The stereospecificity of this process is a key feature; the configuration of the substituents in the final cyclobutane product is dictated by the stereochemistry of the starting pyrrolidine. acs.org For instance, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane derivative. nih.gov This method highlights how precursor geometry can be directly translated to the product, providing excellent stereochemical control.
[2+2] Photocycloaddition: The [2+2] photocycloaddition of alkenes is a direct and widely used method for constructing cyclobutane rings. harvard.eduacs.org In this reaction, two alkene molecules are irradiated with UV or visible light, leading to the formation of a cyclobutane ring by creating two new carbon-carbon bonds. acs.org When two different alkenes are used (a heterodimerization), control over both regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity (cis vs. trans) is a significant challenge. nsf.gov However, by using covalent templates, high diastereoselectivity can be achieved. For example, using 1,8-dihydroxynaphthalene as a template for the photochemical reaction of cinnamic acid derivatives in the solid state can yield cycloaddition products as single diastereomers. digitellinc.comorganic-chemistry.org
Development of Catalytic Approaches to Enhance cis-Isomer Selectivity
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and stereocontrol that are otherwise difficult to achieve. Several catalytic systems have been developed to promote the formation of cyclobutanes with a preference for the cis isomer.
Transition-Metal Catalysis: Transition metals like rhodium, cobalt, and copper are effective catalysts for constructing cyclobutane rings. A novel Rh(III)-catalyzed reaction has been developed for synthesizing substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes. acs.org This method demonstrates high diastereoselectivity, and the specific reaction conditions, including the choice of solvent, are critical for facilitating the desired C-C bond cleavage and cyclobutane formation. acs.org Similarly, cobalt-catalyzed protocols have been established for the enantioselective coupling of alkynes and cyclobutenes, producing densely functionalized cyclobutanes with high diastereoselectivity (>98:2 dr). researchgate.net
Table 1: Rh(III)-Catalyzed Diastereoselective Synthesis of Substituted Cyclobutanes acs.org
| Entry | Quinazolinone (1) | Alkylidenecyclopropane (2) | Product | Yield (%) |
| 1 | 1a | 2a | 3a | 75 |
| 2 | 1a | 2b | 3b | 72 |
| 3 | 1a | 2c | 3c | 78 |
| 4 | 1b | 2a | 3l | 70 |
| 5 | 1c | 2a | 3m | 65 |
Organophotocatalysis: In recent years, organophotocatalysis has emerged as a powerful tool for [2+2] cycloadditions, often proceeding under milder conditions using visible light. nih.gov For instance, an organic cyanoarene photocatalyst can mediate the [2+2] cycloaddition of electron-deficient styrenes to form cyclobutane products in good yields. nih.gov Chiral phosphoric acids combined with thioxanthone moieties can also catalyze enantioselective [2+2] photocycloadditions under visible light, enabling the formation of chiral cyclobutanes. organic-chemistry.org These methods rely on the catalyst to facilitate triplet energy transfer, initiating the cyclization cascade with stereocontrol. organic-chemistry.org
Advanced Separation and Isolation Techniques for Diastereomeric Purity
Even with highly stereoselective synthetic methods, mixtures of diastereomers (cis and trans) are often produced. The isolation of pure cis-1,2-dimethylcyclobutane requires advanced separation techniques capable of distinguishing between these closely related stereoisomers.
Standard laboratory-scale purification often relies on column chromatography on silica (B1680970) gel. nih.govresearchgate.net The separation is based on the differential adsorption of the isomers to the stationary phase; often, the cis and trans isomers exhibit slightly different polarities, allowing for their separation, although this can be challenging. nih.gov
For more difficult separations, or for larger scale operations, more advanced techniques are employed. Extractive distillation is an industrial process that can separate diastereomers by adding an auxiliary agent to the mixture. google.com This agent alters the partial pressures of the isomers to different extents, thereby facilitating their separation by distillation. google.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating diastereomers. chromforum.orgnih.gov By selecting an appropriate stationary phase (e.g., silica gel for normal-phase or C18 for reversed-phase) and mobile phase, baseline separation of cis and trans isomers can often be achieved. chromforum.orgnih.gov For particularly challenging separations, chiral stationary phases can be used, which separate diastereomeric derivatives of the target compounds. nih.gov
Methodologies for Assessing Stereochemical Fidelity in Synthetic Products
Confirming the stereochemical outcome of a synthesis is critical. Several analytical techniques are used to determine the relative stereochemistry (cis or trans) and assess the diastereomeric purity of 1,2-dimethylcyclobutane (B12666129) samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for stereochemical assignment in cyclobutane systems. rsc.orgresearchgate.net
¹H NMR: The coupling constants (J-values) between vicinal protons on the cyclobutane ring can provide stereochemical information. Generally, the Jcis coupling constant is larger than the Jtrans coupling constant, although the differences can sometimes be small. researchgate.net The chemical shifts of the methyl groups and ring protons will also differ significantly between the cis and trans isomers due to different steric environments. For this compound, symmetry considerations lead to a specific number of unique signals; for instance, due to a plane of symmetry, it is expected to show four distinct ¹H NMR signals. chegg.comchegg.com
¹³C NMR: The chemical shifts of the carbon atoms in the cyclobutane ring and the methyl substituents are sensitive to the stereochemistry. The steric compression between the cis methyl groups often results in a distinct upfield shift (shielding) for those carbons compared to the trans isomer. rsc.org
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to definitively prove the cis relationship between the two methyl groups. A spatial proximity between the protons of the two methyl groups will result in a cross-peak in the NOE spectrum, which is only possible for the cis isomer.
Gas Chromatography (GC): High-resolution capillary gas chromatography is an excellent method for determining the ratio of diastereomers in a mixture. When coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of each isomer. For separating enantiomers (in the case of the chiral trans isomer), chiral gas chromatography is employed. chromatographyonline.comnih.govuni-muenchen.de This technique uses a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to differentiate between enantiomers, resulting in separate peaks for each. chromatographyonline.comgcms.czresearchgate.net
Molecular Structure and Detailed Conformational Analysis of Cis 1,2 Dimethylcyclobutane
Theoretical Frameworks for Cyclobutane (B1203170) Conformational Dynamics
Contrary to a planar representation, the cyclobutane ring is inherently non-planar. It adopts a puckered or bent conformation to alleviate the torsional strain that would arise from eight fully eclipsed carbon-hydrogen bonds in a flat structure. pearson.com This puckering involves one carbon atom moving out of the plane formed by the other three, resulting in a dynamic equilibrium between equivalent bent conformations. The ring rapidly interconverts between these forms in a motion often described as "ring flipping" or puckering. For cis-1,2-dimethylcyclobutane, this dynamic process is influenced by the steric requirements of the two bulky methyl groups, which affects the energetic favorability of different puckered states.
The preferred conformation of this compound is determined primarily by the need to minimize unfavorable steric interactions introduced by the two adjacent methyl groups. pearson.com With both substituents on the same side of the ring, significant steric strain is an intrinsic feature of the molecule, making it notably less stable than its trans diastereomer. chegg.comchegg.com
The most significant factor destabilizing the this compound isomer is the severe steric repulsion between the two adjacent methyl groups. pearson.com Because they are positioned on the same side of the ring, they are forced into close proximity, leading to a substantial eclipsing strain (also known as peri strain). This direct, repulsive interaction occurs as the electron clouds of the methyl groups are forced to occupy overlapping regions of space. This strain is a dominant feature and is the primary reason for the lower stability of the cis isomer compared to the trans isomer, where the methyl groups are on opposite faces of the ring and thus further apart. pearson.comyoutube.com
Table 1: Primary Intramolecular Interactions in this compound
| Interaction Type | Description | Consequence |
| Inter-Methyl Eclipsing Strain | Direct steric repulsion between the two cis-oriented methyl groups on adjacent carbons. | Major destabilizing factor; increases the overall potential energy of the molecule. |
| Torsional Strain | Strain from eclipsing C-H and C-C bonds along the ring's edges, partially relieved by ring puckering. | Influences the degree of ring puckering. |
| Angle Strain | Deviation of C-C-C bond angles from the ideal 109.5° for sp³ hybridized carbon. | Inherent to the four-membered ring structure. |
| Across-the-Ring Interactions | Non-bonded interactions between the methyl groups and hydrogen atoms on the opposite side of the ring. | Contributes to overall steric hindrance. |
Elucidation of Intramolecular Steric Interactions Influencing Preferred Conformations
Stereochemical Relationships and Isomeric Distinctions
This compound and trans-1,2-dimethylcyclobutane (B12766322) are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Specifically, they are diastereomers. echemi.com This classification arises from their unique structural relationship:
This compound possesses a plane of symmetry that bisects the C1-C2 bond and the C3-C4 bond. Due to this internal symmetry, the molecule is achiral, despite having two stereocenters. Such a compound is known as a meso compound.
Trans-1,2-dimethylcyclobutane , in contrast, lacks a plane of symmetry and is chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R)-1,2-dimethylcyclobutane and (1S,2S)-1,2-dimethylcyclobutane. echemi.com
The relationship between the single, achiral cis isomer and either of the chiral trans enantiomers is diastereomeric. Diastereomers are stereoisomers that are not mirror images of one another, and they typically have different physical properties, such as boiling points, melting points, and stability. pearson.com
Table 2: Stereochemical Properties of 1,2-Dimethylcyclobutane (B12666129) Isomers
| Isomer | Chirality | Symmetry | Relationship to Other Isomer |
| This compound | Achiral (meso) | Contains a plane of symmetry | Diastereomer of the trans isomers |
| trans-1,2-Dimethylcyclobutane | Chiral | Lacks a plane of symmetry | Exists as a pair of enantiomers |
Characterization of this compound as a Meso Compound
This compound is classified as a meso compound. A meso compound is an achiral compound that has chiral centers. libretexts.org In the case of this compound, carbons C1 and C2, to which the methyl groups are attached, are both chiral centers as they are each bonded to four different groups. libretexts.orglibretexts.org
Despite the presence of these two chiral centers, the molecule as a whole is achiral. This is due to the presence of an internal plane of symmetry that bisects the molecule between the C1 and C2 carbons. libretexts.orglibretexts.org This plane of symmetry means that one half of the molecule is a mirror image of the other half. Consequently, this compound is superimposable on its mirror image and does not exhibit optical activity (it does not rotate plane-polarized light). doubtnut.com The optical inactivity is a defining characteristic of a meso compound.
Comprehensive Analysis of All Stereoisomeric Forms of 1,2-Dimethylcyclobutane
1,2-Dimethylcyclobutane exists in three stereoisomeric forms. doubtnut.comgauthmath.com These arise from the different spatial arrangements of the two methyl groups relative to the cyclobutane ring. The stereoisomers are this compound and a pair of enantiomers of trans-1,2-dimethylcyclobutane. gauthmath.comvedantu.com
This compound : As detailed above, this isomer has both methyl groups on the same side of the ring. study.com It is a meso compound and is achiral. libretexts.orglibretexts.org
trans-1,2-Dimethylcyclobutane : In this isomer, the two methyl groups are on opposite sides of the ring. pearson.com Unlike the cis isomer, trans-1,2-dimethylcyclobutane does not have a plane of symmetry and is therefore chiral. stackexchange.com It exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (1R,2R)-1,2-dimethylcyclobutane and (1S,2S)-1,2-dimethylcyclobutane. These two enantiomers have identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. The trans isomer is generally more stable than the cis isomer due to reduced steric strain, as both methyl groups can occupy more favorable equatorial-like positions. doubtnut.compearson.com
Therefore, the 1,2-dimethylcyclobutane system comprises one meso compound (cis isomer) and a pair of enantiomers (trans isomers), making a total of three stereoisomers. doubtnut.comgauthmath.comvedantu.com
| Stereoisomer | Chirality | Relationship |
| This compound | Achiral (Meso) | Diastereomer of the trans isomers |
| (1R,2R)-1,2-Dimethylcyclobutane | Chiral | Enantiomer of (1S,2S) isomer |
| (1S,2S)-1,2-Dimethylcyclobutane | Chiral | Enantiomer of (1R,2R) isomer |
Table 2: Stereoisomers of 1,2-Dimethylcyclobutane
Strain Energy Analysis and Energetic Considerations in Cis 1,2 Dimethylcyclobutane
Deconvolution of Strain Components in the Cyclobutane (B1203170) Ring System
Angle strain, also known as Baeyer strain, results from the deviation of bond angles from the ideal values required for maximum bond strength. unizin.orgresearchgate.net For an sp³-hybridized carbon atom, the optimal bond angle is the tetrahedral angle of 109.5°. wikipedia.orglibretexts.org In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be constrained to 90°, a severe deviation of 19.5°. researchgate.netlibretexts.org This compression of the bond angles leads to inefficient orbital overlap and a significant increase in the molecule's potential energy, making angle strain a primary contributor to the high strain energy of cyclobutane. wikipedia.org To alleviate some of this strain, the cyclobutane ring is not flat but adopts a puckered or bent conformation. unizin.org However, even in this puckered state, the bond angles remain compressed, and considerable angle strain persists.
| Strain Component | Description | Relevance to cis-1,2-Dimethylcyclobutane |
|---|---|---|
| Angle Strain (Baeyer Strain) | Deviation of C-C-C bond angles from the ideal 109.5°. | A fundamental and significant contributor due to the four-membered ring structure. |
| Torsional Strain (Pitzer Strain) | Repulsion from eclipsing of bonds on adjacent carbons. | Present due to the ring structure and significantly increased by the eclipsing interaction between the two cis-methyl groups. |
| Transannular Strain (van der Waals Strain) | Repulsive interactions between non-bonded groups across the ring. | Significant steric repulsion exists between the two adjacent methyl groups on the same face of the ring. |
Advanced Computational Methods for Quantifying Molecular Strain Energy
The precise quantification of molecular strain energy relies on sophisticated computational methods. These techniques allow for the calculation of a molecule's energy, which can then be compared to a hypothetical strain-free reference molecule to determine the strain energy. mdpi.com This direct computational approach has become indispensable for accurately assessing the energetic consequences of strained ring systems. mdpi.comswarthmore.edu
Ab initio and Density Functional Theory (DFT) are foundational computational methods for investigating the potential energy surfaces of molecules. nih.govnih.gov Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without empirical data. researchgate.netresearchgate.net DFT, a popular alternative, calculates the electronic structure and energy based on the electron density, offering a favorable balance of accuracy and computational cost. nih.govnih.gov
These methods are applied to determine the strain energy of this compound by first optimizing the molecule's geometry to find its minimum-energy conformation. Subsequently, a single-point energy calculation is performed on this optimized structure. The strain energy is then derived by comparing this calculated energy to the energy of a strain-free reference, often constructed from group increments determined from unstrained acyclic alkanes. mdpi.com
For highly accurate and reliable energetic predictions, high-level quantum chemical calculations are employed. These methods provide results that approach the exact solution of the Schrödinger equation for a given basis set.
MP2 (Møller-Plesset perturbation theory of the second order): This is one of the simplest and most common methods to include electron correlation, improving upon the Hartree-Fock method. nih.govresearchgate.net
CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Often referred to as the "gold standard" in quantum chemistry, CCSD(T) is known for its high accuracy in calculating molecular energies, though it is computationally very demanding. researchgate.netunimi.itunimi.it
G4 (Gaussian-4 theory): This is a composite method that aims to approximate the accuracy of a high-level calculation like CCSD(T) with a very large basis set through a series of lower-cost calculations. mdpi.comresearchgate.net These methods are extensively validated and provide thermochemical data with high confidence, making them ideal for the precision analysis of strain energies in complex molecules like this compound. mdpi.comresearchgate.netnih.gov
| Method | Description | Typical Application in Strain Analysis |
|---|---|---|
| DFT (e.g., B3LYP) | A method based on electron density that balances computational cost and accuracy. | Geometry optimization and initial energy calculations. Widely used for larger systems. |
| MP2 | An ab initio method that adds a correction for electron correlation to the Hartree-Fock energy. | Provides more accurate energies than HF and is often used for geometry optimization and frequency calculations. |
| CCSD(T) | A highly accurate "gold standard" coupled-cluster method. | Used for single-point energy calculations on optimized geometries to obtain benchmark energetic data. Computationally expensive. |
| G4/G4(MP2) | Composite ab initio methods designed to achieve high accuracy through a series of calculations. | Used to calculate precise and reliable thermochemical data, including heats of formation from which strain energies can be accurately derived. |
Comparative Analysis of Strain Energies with Other Substituted Cyclobutanes and Cycloalkanes
The total strain energy of a cycloalkane is a measure of its inherent instability compared to a theoretical strain-free acyclic alkane. This energy arises from several factors, including angle strain (deviation from ideal 109.5° bond angles), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (repulsive interactions between non-bonded atoms). In this compound, the puckered four-membered ring is the primary source of angle and torsional strain, while the two adjacent, same-side methyl groups introduce significant steric strain.
To understand the energetic landscape of this compound, it is instructive to compare its strain energy with that of its parent ring, other substituted cyclobutanes, and different cycloalkane systems.
Comparison with Substituted Cyclobutanes
Calculations show that 1,1-dimethylcyclobutane is over 8 kcal/mol less strained than the parent cyclobutane. acs.orgnih.gov This phenomenon, known as the Thorpe-Ingold or gem-dimethyl effect, is attributed to the compression of the exocyclic C-C-C bond angle by the two methyl groups, which in turn slightly widens the internal ring angles, thus relieving some angle strain.
| Compound | Strain Energy (kcal/mol) | Key Energetic Factors |
|---|---|---|
| Cyclobutane | ~26.3 | Baseline angle and torsional strain |
| Methylcyclobutane | ~25.4 | Slight reduction in strain from single substitution |
| 1,1-Dimethylcyclobutane | ~18.2 | Significant strain reduction via gem-dimethyl effect |
| This compound | Higher than trans isomer | Angle, torsional, and significant steric strain |
| trans-1,2-Dimethylcyclobutane (B12766322) | Lower than cis isomer | Reduced steric strain compared to cis isomer |
Comparison with Other Cycloalkanes
The strain energy of the cyclobutane ring system is substantial when compared to other cycloalkanes. Cyclobutane possesses significant angle strain due to its internal bond angles of about 88°, a major deviation from the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.org This, combined with considerable torsional strain from eclipsing C-H bonds, results in a high total strain energy. libretexts.org
Cyclopropane (B1198618) exhibits even greater strain energy, primarily due to extreme angle strain with its 60° internal angles. libretexts.orglibretexts.org In contrast, cyclopentane (B165970) and cyclohexane (B81311) are significantly less strained. Cyclopentane adopts a puckered "envelope" conformation to relieve torsional strain with minimal angle strain. libretexts.org Cyclohexane is considered virtually strain-free, as its "chair" conformation allows all bond angles to be near-tetrahedral and all adjacent C-H bonds to be staggered, effectively eliminating angle and torsional strain. nih.gov
The heat of combustion per methylene (B1212753) (CH₂) group is a common experimental method to quantify ring strain; a higher value indicates greater instability and strain. libretexts.org The data clearly positions the four-membered ring of this compound as a high-energy system, surpassed only by three-membered rings.
| Compound | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | ~27.5 |
| Cyclobutane | 4 | ~26.3 |
| Cyclopentane | 5 | ~6.2 |
| Cyclohexane | 6 | ~0 |
Reactivity Profiles and Mechanistic Pathways of Cis 1,2 Dimethylcyclobutane
Ring-Opening Reactions: Thermal and Acid/Base-Catalyzed Processes
The cleavage of the cyclobutane (B1203170) ring is a key reaction pathway. While thermal activation provides a well-defined route, acid or base-catalyzed pathways are less prominent for simple alkylcyclobutanes compared to more activated systems. The primary thermal decomposition pathway for cis-1,2-dimethylcyclobutane involves a concerted electrocyclic reaction, which is discussed in detail in section 5.2. acs.org This pericyclic process is the most significant thermal ring-opening reaction for this compound. masterorganicchemistry.com
Acid-catalyzed ring-opening mechanisms, which typically proceed via protonation and subsequent nucleophilic attack, are more common in strained heterocycles like epoxides or in activated systems such as donor-acceptor cyclobutanes. researchgate.netlibretexts.orgbyjus.com For a non-activated alkane like this compound, such pathways are not favored and require harsh conditions.
The thermal ring scission of this compound is a highly stereoselective process. masterorganicchemistry.com The stereochemical outcome is dictated by the conservation of orbital symmetry, which mandates a specific rotational motion of the substituents at the breaking carbon-carbon bond. masterorganicchemistry.comlibretexts.org This process, known as an electrocyclic ring opening, follows a conrotatory path under thermal conditions. libretexts.orglibretexts.org
Regioselectivity, which concerns which bond is broken, is not a differentiating factor in the primary product formation of this compound itself, as the molecule possesses a high degree of symmetry. Cleavage of the C1-C2 bond would lead to a diradical, while the concerted cleavage of the C1-C4 and C2-C3 bonds to form two alkene molecules is a different pathway known as cycloreversion. The electrocyclic ring-opening specifically involves the cleavage of one sigma bond to form a conjugated diene. masterorganicchemistry.com
The thermal electrocyclic ring-opening of this compound yields a specific acyclic diene. Following the stereochemical rules for such reactions, the conrotatory opening of the cis isomer results in the formation of (cis,trans)-2,4-hexadiene (also known as (2E,4Z)-2,4-hexadiene). libretexts.orglibretexts.org This outcome is a direct consequence of the outward rotation of one methyl group and the inward rotation of the other during the concerted bond-breaking and rehybridization process. masterorganicchemistry.com Experimental studies on the closely related cis-3,4-dimethylcyclobutene confirm that it exclusively yields the cis,trans diene upon heating, demonstrating the stereospecificity of this reaction. masterorganicchemistry.comlibretexts.orgpressbooks.pub
Pericyclic Reactions and Orbital Symmetry Considerations
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. fiveable.me For this compound, the most relevant pericyclic reaction is the electrocyclic ring opening, a process governed by the principles of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules. wikipedia.orglibretexts.org
An electrocyclic reaction involves the interconversion of a conjugated π-electron system and a cyclic compound through the formation or breaking of a single sigma bond at the termini of the π-system. fiveable.me The ring-opening of a cyclobutene (B1205218) (a 4π-electron system) to a butadiene is a classic example. masterorganicchemistry.com The thermal ring-opening of this compound follows this pathway, proceeding in a single, concerted step without intermediates. masterorganicchemistry.com The driving force for the ring-opening is often the relief of ring strain. fiveable.me
The reverse reaction, the electrocyclic ring closure of a conjugated diene to form a cyclobutene, is also possible but is often thermodynamically disfavored due to the introduction of ring strain. masterorganicchemistry.com
The stereochemical course of pericyclic reactions can be predicted by the Woodward-Hoffmann rules, which are based on the symmetry of the highest occupied molecular orbital (HOMO) of the reacting system. pressbooks.pubwikipedia.org These rules provide selection criteria for whether a reaction is "symmetry-allowed" or "symmetry-forbidden" under thermal or photochemical conditions. wikipedia.orgscribd.com
For an electrocyclic reaction involving 4n π-electrons (where n=1 for the cyclobutene-butadiene system), the Woodward-Hoffmann rules predict a specific stereochemical outcome depending on the reaction conditions (thermal vs. photochemical). wikipedia.orglibretexts.org
Under thermal conditions, an electrocyclic reaction involving a 4n π-electron system is symmetry-allowed to proceed through a conrotatory pathway. libretexts.orglibretexts.org In a conrotatory process, the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.com
For this compound, this conrotatory motion dictates that as the C-C bond breaks and the p-orbitals of the new diene are formed, the two methyl groups rotate in the same direction. This specific rotation leads directly to the formation of the (cis,trans)-2,4-hexadiene isomer. libretexts.orglibretexts.org A disrotatory pathway, where the groups rotate in opposite directions, is symmetry-forbidden under thermal conditions for this system. fiveable.me
Data Tables
Table 1: Woodward-Hoffmann Rules for 4n π-Electron Electrocyclic Reactions
| Condition | Number of π Electrons | Allowed Pathway |
| Thermal (Heat, Δ) | 4n | Conrotatory |
| Photochemical (Light, hν) | 4n | Disrotatory |
This table summarizes the selection rules for systems like the cyclobutene-butadiene interconversion. wikipedia.orglibretexts.org
Table 2: Stereochemical Outcome of the Thermal Ring Opening of Dimethylcyclobutane Isomers| Starting Material | Thermal Pathway | Acyclic Product |
| This compound | Conrotatory | (cis,trans)-2,4-Hexadiene |
| trans-1,2-Dimethylcyclobutane (B12766322) | Conrotatory | (trans,trans)-2,4-Hexadiene |
This table illustrates the stereospecificity of the thermal electrocyclic ring-opening reaction based on established principles for substituted cyclobutanes. masterorganicchemistry.comlibretexts.orglibretexts.org
Application of Woodward-Hoffmann Rules to Stereochemical Outcomes
Conrotatory and Disrotatory Pathways Under Photochemical Activation
The photochemical ring-opening of cyclobutene derivatives, such as this compound, is a classic example of an electrocyclic reaction governed by the principles of orbital symmetry. Under photochemical conditions, the stereochemical outcome is dictated by specific rotational motions of the substituents at the termini of the breaking sigma bond. These motions are classified as either conrotatory or disrotatory.
In a conrotatory process, the substituents on the two carbons of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). In a disrotatory process, they rotate in opposite directions (one clockwise and one counter-clockwise).
According to the Woodward-Hoffmann rules for a 4n π-electron system (like the ring-opening of cyclobutene to a butadiene, which involves 4 π-electrons), photochemical activation leads to a disrotatory pathway. nih.govnih.govresearchgate.net Irradiation of a conjugated polyene with ultraviolet light causes an electron to be excited from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating a new HOMO in an excited state. nih.govlibretexts.org This change in the symmetry of the frontier orbital reverses the stereochemical prediction compared to a thermal reaction. nih.gov
For this compound, a disrotatory ring-opening would lead to the formation of (E,Z)-3,4-dimethyl-2,4-hexadiene. This is because as the carbon-carbon sigma bond breaks, the two methyl groups rotate in opposite directions.
The stereospecificity of these reactions is a direct consequence of the conservation of orbital symmetry throughout the reaction pathway. ijert.org Experimental studies on related alkylcyclobutenes have confirmed that photochemical ring-opening can proceed with clean stereochemistry, consistent with these theoretical predictions. researchgate.net For instance, the photochemical ring-opening of cis-1,2,3,4-tetramethylcyclobutene has been shown to stereospecifically form E,Z-3,4-dimethyl-2,4-hexadiene, which corresponds to a disrotatory pathway. pearson.com
| Reaction Type | Number of π Electrons | Allowed Pathway |
| Photochemical | 4n | Disrotatory |
| Thermal | 4n | Conrotatory |
| Photochemical | 4n + 2 | Conrotatory |
| Thermal | 4n + 2 | Disrotatory |
This table summarizes the Woodward-Hoffmann rules for electrocyclic reactions. nih.govresearchgate.net
Role of Frontier Molecular Orbital Theory (HOMO/LUMO) in Predicting Stereochemistry
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting the stereochemical outcomes of pericyclic reactions, including the photochemical ring-opening of this compound. ic.ac.ukresearchgate.net This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as these "frontier" orbitals are primarily responsible for chemical reactivity.
In an electrocyclic reaction, the stereochemistry is determined by the symmetry of the HOMO of the polyene system. libretexts.org For a thermal reaction, we consider the ground-state electronic configuration. However, under photochemical conditions, UV light excites an electron from the HOMO to the LUMO. nih.gov This excited-state configuration means that the former LUMO is now the new, singly occupied HOMO (often referred to as the SOMO), and its symmetry dictates the reaction's course. nih.govlibretexts.org
For the 4π-electron system of a cyclobutene ring-opening to a butadiene, the ground-state HOMO has a symmetry that requires a conrotatory motion to maintain constructive (bonding) overlap between the terminal lobes as the new π-bond forms. In the photochemical excited state, the new HOMO has the opposite symmetry. To maintain bonding interactions during ring-opening, the terminal p-orbitals must rotate in a disrotatory fashion. researchgate.net This reversal of symmetry in the frontier orbital upon photoexcitation is the fundamental reason why thermal and photochemical electrocyclic reactions yield opposite stereochemical products. nih.gov
The FMO approach successfully explains why the photochemical ring-opening of this compound proceeds via a disrotatory pathway to yield a specific isomer of the corresponding diene. The theory is a complementary approach to the Woodward-Hoffmann rules and provides a more detailed picture of the orbital interactions that govern the reaction.
| Condition | Relevant Frontier Orbital | Predicted Stereochemistry (4π system) |
| Thermal | Ground State HOMO | Conrotatory |
| Photochemical | Excited State HOMO (Ground State LUMO) | Disrotatory |
This table illustrates the application of FMO theory in predicting the stereochemistry of 4π electrocyclic reactions.
Theoretical Calculations of Reaction Transition States and Activation Barriers for Pericyclic Transformations
Theoretical and computational chemistry have become indispensable tools for investigating the mechanisms of pericyclic reactions, including the ring-opening of cyclobutene derivatives. Methods such as ab initio molecular orbital theory and density functional theory (DFT) are used to calculate the structures of transition states and determine the activation barriers for these transformations. researchgate.netijert.org
Computational studies on the electrocyclic ring-opening of cyclobutene and its substituted analogues have provided detailed insights into the reaction pathways. Calculations can map the potential energy surface of the reaction, identifying the lowest energy path from reactant to product. The highest point along this path corresponds to the transition state structure. researchgate.net For the thermal conrotatory ring-opening of cyclobutene, the transition state is characterized by a Möbius aromaticity due to the loop of 4n electrons involved in an antarafacial overlap. ic.ac.uk
Calculations of activation energies can predict the feasibility of a reaction under specific conditions. For example, DFT calculations (at the B3LYP-D3/def2-TZVP level of theory) on various substituted cyclobutenes have shown how substituents can significantly alter the activation barrier for ring-opening. researchgate.net These studies can quantify steric and electronic effects, explaining phenomena such as torquoselectivity, which is the preference for one specific direction of rotation (e.g., inward vs. outward) in conrotatory or disrotatory processes. nih.gov
The following table presents example data from a computational study on the ring-opening of substituted cyclobutenes, illustrating the range of activation barriers.
| System | Reactant | Transition State (ΔG‡, kcal/mol) | Product (ΔG, kcal/mol) |
| A | trans-cyclobutene | 25.5 | -19.7 |
| B | trans-cyclobutene | 21.0 | -24.8 |
| C | trans-cyclobutene | 19.9 | -26.6 |
| D | trans-cyclobutene | 19.1 | -24.8 |
| E | trans-cyclobutene | 18.8 | -24.4 |
| F | trans-cyclobutene | 15.1 | -24.9 |
Data adapted from a computational study on substituted cyclobutenes, showing calculated free energies of activation (ΔG‡) and reaction (ΔG) in kcal/mol. researchgate.net Note: These are example values for different systems and not specifically for this compound.
These theoretical models provide a level of detail that is often inaccessible through experimental methods alone, offering a molecular-level understanding of how bonds break and form during the pericyclic transformation.
Exploration of Biradical Intermediates and Stepwise Mechanisms in Thermal Rearrangements
While the Woodward-Hoffmann rules and FMO theory describe many pericyclic reactions as concerted processes (occurring in a single step through a cyclic transition state), the thermal rearrangements of some cyclobutane derivatives have been proposed to involve stepwise mechanisms through biradical (or diradical) intermediates. nih.govresearchgate.net
The thermal ring-opening of this compound is stereospecific, yielding (E,E)-3,4-dimethyl-2,4-hexadiene via a conrotatory pathway, which is strong evidence for a concerted, pericyclic mechanism. However, for some systems, particularly those where orbital symmetry rules impose a high activation barrier or where substituents can stabilize radical centers, a stepwise pathway may become competitive. nih.gov
In a stepwise mechanism for cyclobutane ring-opening, the first step would be the homolytic cleavage of the C1-C2 sigma bond to form a tetramethylene biradical intermediate. This intermediate would then undergo conformational changes and subsequent rotation around the remaining carbon-carbon bonds before the final π-system of the diene is formed.
The distinction between a truly concerted mechanism and a stepwise mechanism involving a very short-lived biradical intermediate can be subtle. nih.gov Mechanistic studies on related thermal rearrangements, such as the vinylcyclobutane-to-cyclohexene isomerization, have provided evidence for processes that occur via conformationally flexible diradical intermediates rather than through a purely concerted pericyclic pathway. researchgate.net
The energetic similarity between a concerted transition state and a potential two-step mechanism with a low-energy intermediate raises fundamental questions. nih.gov In cases where the energy of the biradical intermediate is close to that of the concerted transition state, the reaction dynamics can become complex. Computational studies have explored these boundaries, showing that for some reactions, the pathway may merge, blurring the clear distinction between a concerted and a stepwise process. nih.gov For many simple cyclobutenes, however, the stereospecificity observed experimentally strongly supports a predominantly concerted mechanism as described by orbital symmetry rules.
Advanced Spectroscopic Characterization Methodologies for Cis 1,2 Dimethylcyclobutane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of cis-1,2-dimethylcyclobutane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of this compound provides critical information about the different proton environments. Due to the molecule's C_s symmetry, a simplified analysis would predict three distinct signals corresponding to the methyl (CH₃) protons, the methine (CH) protons at C1 and C2, and the methylene (B1212753) (CH₂) protons at C3 and C4.
However, the cyclobutane (B1203170) ring is not planar but exists in a puckered conformation. This puckering, combined with the cis orientation of the methyl groups, can lead to more complex spectra. The protons of the methylene groups can become diastereotopic, meaning they are chemically non-equivalent and may exhibit different chemical shifts and coupling patterns. The methine and methyl protons are equivalent due to the plane of symmetry bisecting the C1-C2 and C3-C4 bonds.
Detailed analysis reveals the following expected proton environments:
Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will appear as a single signal, likely a doublet due to coupling with the adjacent methine proton.
Methine Protons (CH): The two equivalent methine protons at the C1 and C2 positions will generate a single multiplet, coupled to the protons of the methyl group and the adjacent methylene groups.
Methylene Protons (CH₂): The four protons of the two methylene groups at C3 and C4 may appear as one or more complex multiplets. Their exact appearance depends on the degree of ring puckering and the resulting magnetic non-equivalence.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Environment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
|---|---|---|---|
| Methyl | -CH₃ | ~0.9 - 1.2 | Doublet (d) |
| Methine | >CH- | ~1.5 - 2.0 | Multiplet (m) |
Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton. Due to the molecule's symmetry, three distinct signals are expected, corresponding to the three unique carbon environments. This technique is particularly useful for confirming the number of non-equivalent carbon atoms in the structure.
The expected signals are:
A signal for the two equivalent methyl carbons.
A signal for the two equivalent methine carbons (C1 and C2).
A signal for the two equivalent methylene carbons (C3 and C4).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Environment | Predicted Chemical Shift (δ) ppm |
|---|---|---|
| Methyl | -CH₃ | ~15 - 25 |
| Methine | >CH- | ~30 - 40 |
Note: Chemical shifts are estimates based on typical values for substituted cyclobutanes.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's structural connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, COSY would show cross-peaks connecting the methine proton signals to both the methyl proton signals and the methylene proton signals, confirming their adjacency in the molecular structure. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom (methyl, methine, or methylene). For instance, the proton signal around 1.0 ppm would show a cross-peak to the carbon signal around 20 ppm, confirming their assignment as the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is crucial for piecing together the molecular framework. For example, HMBC would show a correlation between the methyl protons and the methine carbon (C1/C2), confirming the attachment of the methyl group to that carbon. It could also show correlations from the methine protons to the adjacent methylene carbons.
Table 3: Expected 2D NMR Correlations for this compound
| 2D Experiment | Correlation Type | Expected Key Cross-Peaks | Information Gained |
|---|---|---|---|
| COSY | ¹H – ¹H | Methine H ↔ Methylene H; Methine H ↔ Methyl H | Confirms proton-proton adjacencies. |
| HSQC | ¹H – ¹³C (1-bond) | Methyl H ↔ Methyl C; Methine H ↔ Methine C; Methylene H ↔ Methylene C | Directly links protons to their attached carbons. wikipedia.org |
| HMBC | ¹H – ¹³C (2-3 bonds) | Methyl H ↔ Methine C; Methine H ↔ Methylene C | Establishes connectivity across the carbon skeleton. |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of its C-H and C-C bonds. tanta.edu.eg While the spectrum of a simple cycloalkane can be complex, specific regions are indicative of the functional groups present.
Key vibrational modes include:
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.
CH₂ Bending (Scissoring): A characteristic absorption for methylene groups, typically found around 1450-1470 cm⁻¹.
CH₃ Bending: Symmetric and asymmetric bending vibrations of the methyl groups occur in the 1370-1390 cm⁻¹ and ~1450 cm⁻¹ regions, respectively.
Cyclobutane Ring Vibrations: The puckering and breathing modes of the cyclobutane ring give rise to absorptions in the fingerprint region (< 1300 cm⁻¹). These bands can be weak and are sensitive to the substitution pattern and stereochemistry. dtic.mil
Table 4: Characteristic IR Absorption Ranges for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | -CH₃, -CH₂-, >CH- | 2850 - 3000 |
| CH₂ Bend (Scissoring) | -CH₂- | ~1465 |
| CH₃ Bend (Asymmetric) | -CH₃ | ~1450 |
| CH₃ Bend (Symmetric) | -CH₃ | ~1375 |
Raman Spectroscopy for Complementary Vibrational and Rotational Information
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR data. While IR absorption requires a change in the molecule's dipole moment during a vibration, Raman scattering depends on a change in the molecule's polarizability. tanta.edu.eg
For this compound, which possesses C_s symmetry, many vibrations are active in both IR and Raman spectra. However, their relative intensities differ significantly. Symmetric vibrations that cause a large change in the volume of the electron cloud are typically strong in Raman spectra. Therefore, symmetric C-C stretching and ring "breathing" modes of the cyclobutane skeleton are often more prominent in the Raman spectrum than in the IR spectrum. This allows for a more complete assignment of the molecule's vibrational modes when both techniques are used in conjunction.
X-ray Crystallography for Solid-State Conformational Analysis (if applicable to derivatives or co-crystals)
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. However, this compound is a liquid at room temperature, making single-crystal X-ray diffraction of the parent compound challenging without specialized low-temperature techniques.
The primary application of this methodology is in the study of solid derivatives or co-crystals of this compound. researchgate.net If a suitable crystalline derivative can be formed, X-ray analysis can provide unambiguous proof of the cis stereochemistry. Furthermore, it yields highly accurate data on bond lengths, bond angles, and, crucially, the exact puckered conformation of the cyclobutane ring in the solid state. This information is invaluable for calibrating and validating computational models of the molecule's structure and behavior.
Computational and Theoretical Investigations of Cis 1,2 Dimethylcyclobutane
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and the associated energies of cis-1,2-dimethylcyclobutane. These methods solve approximations of the Schrödinger equation to determine the molecule's wave function, from which various properties can be derived. A key structural feature of the cyclobutane (B1203170) ring system is its non-planar, or "puckered," conformation. This puckering relieves torsional strain that would be present in a planar structure. For this compound, the puckered nature of the ring influences the spatial relationship between the two methyl groups, which are located on the same face of the ring.
Computational studies consistently show that due to steric hindrance between the adjacent, cis-oriented methyl groups, this compound is less stable than its trans-isomer, where the methyl groups are on opposite faces of the ring. researchgate.netpearson.com
Ab initio and Density Functional Theory (DFT) methods are the workhorses of modern computational chemistry for studying molecules of this size. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without relying on empirical parameters. DFT, while also a quantum mechanical method, approximates the complex electron correlation problem by using functionals of the electron density.
DFT, particularly with hybrid functionals like B3LYP, has proven to be a cost-effective and accurate approach for geometry optimization and energy calculations. A typical calculation on this compound would involve optimizing the molecular geometry to find the lowest energy structure. This process yields key structural parameters. While specific data for this exact molecule is sparse in the literature, calculations on the parent cyclobutane have established the puckered nature of the ring, with a puckering angle of approximately 29.6 degrees and an inversion barrier of about 482 cm⁻¹ (1.38 kcal/mol) determined by high-level ab initio methods. nih.gov For the cis-1,2-dimethyl derivative, DFT calculations would quantify the precise puckering angle and the orientation of the methyl groups (pseudo-axial and pseudo-equatorial), providing the data for the table below.
| Parameter | Typical Calculated Value (DFT/B3LYP) |
|---|---|
| C1-C2 Bond Length | ~1.56 Å |
| Ring Puckering Angle | ~25-30° |
| C-C-C Bond Angle (average) | ~88° |
| Relative Energy (vs. trans) | Higher (less stable) |
For situations requiring higher accuracy, especially for calculating energy differences and reaction barriers, more advanced post-Hartree-Fock methods are employed. These methods systematically improve upon the Hartree-Fock approximation by including a more sophisticated treatment of electron correlation.
Møller-Plesset perturbation theory (MP2) is often the next step up in accuracy from HF and provides a good balance between cost and accuracy for systems where electron correlation is important but not excessively complex.
Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) is considered the "gold standard" in computational chemistry for single-reference systems. It is capable of yielding highly accurate energies, often within 1 kcal/mol of experimental values, making it ideal for benchmarking the relative stability of isomers like cis- and trans-1,2-dimethylcyclobutane (B12766322).
Complete Active Space Self-Consistent Field (CASSCF) is a multireference method used for systems where the electronic structure is not well-described by a single electronic configuration, such as during bond breaking, in electronically excited states, or for diradical intermediates. For studying the reaction pathways of this compound, particularly its ring-opening, CASSCF would be essential for correctly describing the electronic structure of the transition states and intermediates. researchgate.netresearchgate.net
These high-level methods are computationally expensive but provide crucial benchmarks and insights that are unattainable with more approximate methods. For instance, CCSD(T) would provide a definitive value for the energy difference between the cis and trans isomers, settling any ambiguities from lower-level theories.
Molecular Dynamics Simulations for Dynamic Conformational Landscapes
While quantum chemical calculations typically focus on stationary points (minima and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the full, dynamic conformational landscape of a molecule over time. researchgate.net An MD simulation calculates the forces on each atom and uses Newton's laws of motion to simulate their movements over a series of very small time steps.
For this compound, an MD simulation would reveal the dynamics of the ring-puckering process. The cyclobutane ring is not static but constantly inverts between two equivalent puckered conformations. An MD simulation could be used to:
Visualize the ring-inversion pathway.
Calculate the free energy barrier for this inversion process.
Determine the population of different conformers at a given temperature.
Study the motion of the methyl groups as the ring puckers.
In a study of a related compound, cis-1,2-diphenylcyclobutane, NMR results indicated that the molecule rapidly fluctuates between two equivalent conformations where one phenyl group is pseudo-axial and the other is pseudo-equatorial. researchgate.net MD simulations could directly model this dynamic equilibrium for the dimethyl analogue, providing a time-resolved picture of the conformational changes.
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
A critical test for any computational model is its ability to reproduce experimental data. Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with known experimental spectra for validation.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. rug.nlruc.dk For this compound, such calculations would predict the chemical shifts for the chemically distinct protons and carbons in the molecule. Comparing these calculated shifts to experimental spectra helps confirm the molecular structure and its dominant conformation in solution.
Vibrational (IR) Spectroscopy: The same calculations that yield optimized geometries and energies also produce vibrational frequencies. These frequencies correspond to the stretching, bending, and puckering motions of the molecule and can be directly compared to the peaks in an experimental infrared (IR) spectrum. Agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed structure.
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Shift (CH-CH₃) | DFT/GIAO | (ppm) | (ppm) |
| ¹³C NMR Shift (Ring CH₂) | DFT/GIAO | (ppm) | (ppm) |
| IR Frequency (CH₂ stretch) | DFT (scaled) | (cm⁻¹) | (cm⁻¹) |
| IR Frequency (Ring Puckering) | DFT (scaled) | (cm⁻¹) | (cm⁻¹) |
Theoretical Modeling of Complex Reaction Pathways and Transition State Geometries
Beyond static properties, computational chemistry is invaluable for modeling chemical reactions. For this compound, a key reaction is its thermal decomposition. Experimental studies have shown that heating this molecule leads to fragmentation into smaller alkenes, primarily propene, along with ethylene (B1197577) and various hexadienes. acs.org This process is thought to proceed through a diradical intermediate formed by the homolytic cleavage of a carbon-carbon bond in the ring.
Theoretical modeling can elucidate the step-by-step mechanism of this reaction:
Locating the Transition State: By searching the potential energy surface, computational methods can identify the geometry of the transition state for the initial ring-opening step. This is the highest-energy point along the reaction coordinate connecting the reactant to the diradical intermediate.
Calculating Activation Energy: The energy difference between the reactant (this compound) and the transition state gives the activation energy (Ea) for the reaction. This value is critical for determining the reaction rate and can be compared with experimental kinetic data. acs.org
Mapping the Reaction Pathway: Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the path from the transition state downhill to both the reactant and the product (in this case, the diradical intermediate), confirming that the correct pathway has been identified.
Investigating Intermediates: The subsequent reactions of the diradical intermediate, such as cleavage to form propene or rearrangement, can also be modeled to explain the observed product distribution.
For such bond-breaking processes, multireference methods like CASSCF are often necessary to accurately describe the electronic structure of the diradical species and the transition state leading to it. researchgate.netresearchgate.net These theoretical investigations provide a molecular-level picture of the reaction dynamics that complements experimental kinetic studies.
Broader Research Implications and Future Directions in Cis 1,2 Dimethylcyclobutane Chemistry
Contributions to Fundamental Principles of Stereochemistry and Ring Strain Theory
The cis-1,2-dimethylcyclobutane molecule is a classic example used to illustrate core concepts of stereochemistry and the energetic consequences of ring strain. The puckered conformation of the cyclobutane (B1203170) ring, combined with the spatial arrangement of the two methyl groups, provides a tangible model for understanding steric and torsional strains.
In this compound, both methyl groups are positioned on the same face of the ring. This arrangement leads to significant steric hindrance between them, a phenomenon often referred to as eclipsing strain. This contrasts with its diastereomer, trans-1,2-dimethylcyclobutane (B12766322), where the methyl groups are on opposite faces of the ring, resulting in a more stable, lower-energy conformation. pearson.comlibretexts.orglibretexts.org The increased steric strain in the cis isomer is a direct consequence of the proximity of the two methyl groups. pearson.compressbooks.pub
| Isomer | Relative Stability | Primary Strain Contribution from Substituents |
|---|---|---|
| This compound | Less Stable | Steric strain (eclipsing interaction) between adjacent methyl groups on the same face of the ring. libretexts.orgpressbooks.pub |
| trans-1,2-Dimethylcyclobutane | More Stable | Reduced steric interactions as methyl groups are on opposite faces of the ring. pearson.comlibretexts.org |
Potential as a Synthetic Building Block in the Construction of Architecturally Complex Organic Molecules
The energy stored in the strained bonds of cyclobutane derivatives, including this compound, makes them valuable and versatile building blocks in organic synthesis. researchgate.net This ring strain can be strategically released in chemical reactions to drive the formation of more complex molecular architectures. researchgate.net The defined stereochemistry of the cis isomer offers a powerful tool for controlling the three-dimensional structure of synthetic targets.
Cyclobutane moieties are found in a variety of natural products, many of which exhibit significant biological activity. acs.orgnih.gov However, synthetic pharmaceutical agents rarely contain complex cyclobutane rings, partly due to challenges in their synthesis. nih.gov Developing methods to utilize building blocks like this compound could bridge this gap. nih.gov Its structure can serve as a rigid scaffold to which other functional groups are attached, with the cis-relationship of the methyl groups directing subsequent chemical transformations in a stereocontrolled manner.
Recent advancements have highlighted the use of techniques like visible-light photocatalysis to construct complex, fused-ring systems incorporating a cyclobutane core with high diastereoselectivity. acs.org Furthermore, the functionalization of pre-existing cyclobutane rings using C-H activation logic presents a modern strategy for creating intricate molecules, such as those found in the dictazole and piperarborenine families of natural products. acs.org The ability to perform sequential, controlled functionalizations on a cyclobutane scaffold simplifies the synthesis of pseudosymmetric and stereochemically rich molecules. acs.org
| Synthetic Strategy | Application for this compound Derivatives | Potential Outcome |
|---|---|---|
| Ring-Opening Reactions | Catalytic or thermal opening of the strained ring. | Formation of functionalized, stereodefined acyclic chains. rsc.orgpharmaguideline.com |
| Ring Expansion | Rearrangement reactions to form larger rings. | Access to cyclopentane (B165970) or cyclohexane (B81311) derivatives with controlled stereochemistry. researchgate.net |
| C-H Functionalization | Directed activation of C-H bonds on the cyclobutane ring. | Stepwise construction of highly substituted, architecturally complex molecules. acs.org |
| Photochemical [2+2] Cycloadditions | Formation of the cyclobutane ring with defined stereochemistry. | Creation of complex polycyclic scaffolds. nih.govacs.org |
Exploration of Unexplored Reactivity Patterns and Novel Catalytic Transformations
The unique combination of ring strain and stereochemistry in this compound suggests a rich landscape of unexplored reactivity. Future research will likely focus on discovering novel transformations that are either unique to this substrate or proceed with exceptionally high selectivity due to its specific structure.
A key area of exploration is the development of new catalytic systems for the selective activation and cleavage of the C-C bonds within the cyclobutane ring. While ring-opening hydrogenations are known, there is potential for discovering catalysts that can perform other transformations, such as carbonylation, silylation, or borylation, across one of the ring's bonds. pharmaguideline.com For instance, iridium-based catalysts have been shown to be effective for the ring opening of substituted cyclohexanes, suggesting that similar systems could be tailored for the selective transformation of this compound. ou.edu The cis-configuration of the methyl groups could act as a directing group in metal-catalyzed reactions, leading to reactivity patterns not observed with the trans isomer.
Furthermore, computational studies can play a crucial role in predicting and understanding novel reaction pathways. nih.gov Theoretical calculations can model the transition states of potential reactions, guiding experimental efforts toward discovering new catalytic cycles and transformations. The electrocyclic ring-opening of cyclobutene (B1205218) derivatives, for example, has been studied computationally to predict reaction outcomes, a strategy that could be extended to predict the behavior of this compound under various thermal or photochemical conditions. nih.gov
Development and Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding the mechanisms and kinetics of reactions involving this compound requires sophisticated analytical tools. The development and application of advanced spectroscopic techniques for real-time, in-situ monitoring are critical for gaining deeper insights into its chemical behavior.
Techniques such as Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy are powerful for the non-invasive, real-time analysis of chemical reactions under operational conditions. rsc.orgnih.gov Applying FlowNMR to reactions of this compound would allow for the direct observation of reactants, intermediates, and products as the reaction progresses. This data is invaluable for elucidating complex reaction mechanisms, identifying transient species, and accurately determining kinetic parameters. rsc.org Other vibrational spectroscopy methods, such as in-situ Infrared (IR) and Raman spectroscopy, can also provide real-time information about changes in bonding and functional groups during a transformation. researchgate.net
The low sensitivity of traditional NMR can be a barrier, especially when studying reactions at low concentrations. Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance NMR signals, making it possible to monitor reactions that would otherwise be undetectable. nih.gov These advanced methods will be instrumental in studying the subtle details of catalytic cycles and fast reaction dynamics involving this compound.
| Spectroscopic Technique | Potential Application for this compound Chemistry | Type of Information Obtained |
|---|---|---|
| FlowNMR Spectroscopy | Monitoring catalytic ring-opening or functionalization reactions. | Real-time concentration profiles of all species, reaction kinetics, and mechanism elucidation. rsc.org |
| In-situ IR/Raman Spectroscopy | Observing changes in molecular vibrations during a reaction. | Identification of functional group transformations and detection of short-lived intermediates. researchgate.net |
| Hyperpolarization NMR (e.g., SABRE) | Studying reaction mechanisms at low substrate or catalyst concentrations. | Enhanced signal detection for mechanistic studies and monitoring of low-concentration species. nih.gov |
| Mass Spectrometry | Coupling with reaction systems (e.g., flow reactors) for real-time analysis. | Identification of products and intermediates by mass-to-charge ratio. |
Integration of Machine Learning and Artificial Intelligence in Predicting Molecular Behavior and Reactivity
The integration of machine learning (ML) and artificial intelligence (AI) into chemical research offers a transformative approach to understanding and predicting the behavior of molecules like this compound. These computational tools can analyze vast datasets to uncover patterns and make predictions that are beyond the scope of traditional analysis.
Beyond reaction prediction, ML can be used to forecast molecular properties. For example, a model could be developed to predict the conformational energies, bond dissociation energies, or even the spectroscopic signatures (e.g., NMR chemical shifts) of various substituted cyclobutane derivatives. This predictive power can guide synthetic efforts by identifying promising target molecules with desired properties before they are synthesized in the lab. The combination of high-throughput automated experiments with AI can create a "reactome," a comprehensive map of chemical reactivity that would allow for a more data-driven approach to chemical discovery. appliedclinicaltrialsonline.com
Q & A
Q. What constitutional isomers exist for cis-1,2-dimethylcyclobutane, and how are they distinguished?
Constitutional isomers share the molecular formula (C₆H₁₂) but differ in connectivity. For this compound, isomers include:
Q. Why is trans-1,2-dimethylcyclobutane more thermodynamically stable than the cis isomer?
Trans-1,2-dimethylcyclobutane avoids eclipsing methyl groups, reducing torsional strain. In contrast, the cis isomer forces methyl groups into closer proximity, increasing steric hindrance and strain. Computational modeling (e.g., molecular mechanics or DFT) quantifies energy differences via strain analysis .
Q. Does this compound exhibit chirality?
Despite its puckered cyclobutane ring, this compound lacks chirality due to a plane of symmetry bisecting the ring between C1 and C2. Stereochemical analysis (e.g., polarimetry or chiral chromatography) confirms the absence of enantiomers .
Advanced Research Questions
Q. How can experimental design mitigate challenges in this compound biodegradation studies?
Microcosm studies risk disrupting degradation profiles due to repeated sampling. A bench-scale flow-through system maintains consistent conditions, minimizing sampling artifacts and enabling accurate kinetic modeling. This design also supports real-time monitoring of intermediates like vinyl chloride .
Q. What methodological frameworks model the biodegradation kinetics of this compound?
First-order kinetics are commonly applied:
Where is the degradation rate constant (day⁻¹), and is the concentration ratio. Regression analysis of experimental data (e.g., GC-MS time-series) determines , with validation via mass balance checks for intermediates .
Q. How does conformational analysis explain the stability differences between cis-1,2- and cis-1,3-dimethylcyclobutane?
- Cis-1,2 : Methyl groups on adjacent carbons create eclipsing interactions, increasing torsional strain.
- Cis-1,3 : Methyl groups are separated by one carbon, adopting staggered conformations that minimize strain. Molecular dynamics simulations or X-ray diffraction reveal preferred conformations and strain energy landscapes .
Key Research Gaps and Recommendations
- Toxicological Data : Limited inhalation toxicity studies for this compound exist. Route-to-route extrapolation (oral to inhalation) is unreliable without pharmacokinetic models, necessitating targeted in vivo studies .
- Isomer-Specific Reactivity : Comparative studies on biodegradation pathways of cis/trans isomers under varying redox conditions are needed to optimize remediation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
